molecular formula C15H13N5OS B8674653 5-(3-(2-(Methylthio)pyrimidin-4-yl)pyridin-2-yloxy)pyridin-2-amine

5-(3-(2-(Methylthio)pyrimidin-4-yl)pyridin-2-yloxy)pyridin-2-amine

Cat. No. B8674653
M. Wt: 311.4 g/mol
InChI Key: WALDHRDFVLADGU-UHFFFAOYSA-N
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Patent
US07868177B2

Procedure details

To a brown solution of tris(dibenzylideneacetone)dipalladium (o) (0.68 g, 0.75 mmol), 2-(dicyclohexylphosphino)biphenyl (0.50 g, 1.4 mmol), and 4-(2-(6-chloropyridin-3-yloxy) pyridin-3-yl)-2-(methylthio)pyrimidine (1.9 g, 5.7 mmol) in 15 mL dioxane was added solid lithium bis(trimethylsilyl) amide (2.9 g, 17 mmol). Argon was bubbled through the reaction for 1 min, and then it was sealed and heated to 65° C. for 3.5 days. The reaction was cooled to ambient temperature, diluted with water, and acidified to a pH of about 1 with stirring, then brought to pH of about 5 with 6N NaOH. Dichloromethane was added and reaction was filtered through 2 cm Celite® in a frit, rinsing with MC and water. The layers were separated, and the organic layer was dried over anhyd. Na2SO4, filtered, and concentrated in vacuo. The material was diluted in 100 mL MC, and extracted 3×100 mL 1 N HCl. The aqueous layers were cooled to 0° C. and basified with 6 N NaOH to about pH of 10. The aqueous layer was extracted 3×100 mL with MC. The organic layers were combined, dried over anhdrous sodium sulfate, filtered, and concentrated in vacuo to a brown oil. The oil residue was purified by silica gel chromatography, 120 g, 0-50% MC-90/10 MC/MeOH, to afford 5-(3-(2-(methylthio)pyrimidin-4-yl)pyridin-2-yloxy)pyridin-2-amine as a yellow solid. MS m/z=312 [M+H]+. Calc'd for C15H13N5OS: 311.4.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
4-(2-(6-chloropyridin-3-yloxy) pyridin-3-yl)-2-(methylthio)pyrimidine
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.68 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(P(C2CCCCC2)C2C=CC=CC=2C2C=CC=CC=2)CCCCC1.Cl[C:27]1[N:32]=[CH:31][C:30]([O:33][C:34]2[C:39]([C:40]3[CH:45]=[CH:44][N:43]=[C:42]([S:46][CH3:47])[N:41]=3)=[CH:38][CH:37]=[CH:36][N:35]=2)=[CH:29][CH:28]=1.C[Si]([N-:52][Si](C)(C)C)(C)C.[Li+]>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH3:47][S:46][C:42]1[N:41]=[C:40]([C:39]2[C:34]([O:33][C:30]3[CH:29]=[CH:28][C:27]([NH2:52])=[N:32][CH:31]=3)=[N:35][CH:36]=[CH:37][CH:38]=2)[CH:45]=[CH:44][N:43]=1 |f:2.3,5.6.7.8.9|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=CC=CC=C1)C1CCCCC1
Name
4-(2-(6-chloropyridin-3-yloxy) pyridin-3-yl)-2-(methylthio)pyrimidine
Quantity
1.9 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)OC1=NC=CC=C1C1=NC(=NC=C1)SC
Name
Quantity
2.9 g
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.68 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Argon was bubbled through the reaction for 1 min
Duration
1 min
CUSTOM
Type
CUSTOM
Details
it was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to ambient temperature
ADDITION
Type
ADDITION
Details
diluted with water
ADDITION
Type
ADDITION
Details
Dichloromethane was added
CUSTOM
Type
CUSTOM
Details
reaction
FILTRATION
Type
FILTRATION
Details
was filtered through 2 cm Celite® in a frit
WASH
Type
WASH
Details
rinsing with MC and water
CUSTOM
Type
CUSTOM
Details
The layers were separated
CUSTOM
Type
CUSTOM
Details
the organic layer was dried over anhyd
FILTRATION
Type
FILTRATION
Details
Na2SO4, filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The material was diluted in 100 mL MC
EXTRACTION
Type
EXTRACTION
Details
extracted 3×100 mL 1 N HCl
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous layers were cooled to 0° C. and basified with 6 N NaOH to about pH of 10
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted 3×100 mL with MC
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhdrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a brown oil
CUSTOM
Type
CUSTOM
Details
The oil residue was purified by silica gel chromatography, 120 g, 0-50% MC-90/10 MC/MeOH

Outcomes

Product
Name
Type
product
Smiles
CSC1=NC=CC(=N1)C=1C(=NC=CC1)OC=1C=CC(=NC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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